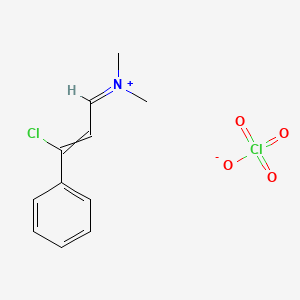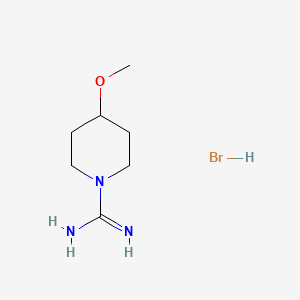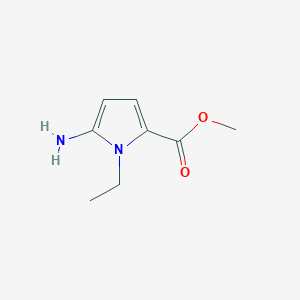
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
概要
説明
Pyrrole compounds are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The specific compound you mentioned, “Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate”, would likely have similar properties to other pyrrole compounds, with the presence of both amino and carboxylate functional groups potentially influencing its reactivity and behavior.
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to other pyrrole compounds, with the five-membered aromatic ring at its core. The presence of the amino and carboxylate functional groups would likely influence its structure and properties .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a pyrrole compound, “this compound” would likely have properties similar to other pyrrole compounds, such as being soluble in organic solvents and having a relatively high melting point .科学的研究の応用
Synthesis and Chemical Reactivity
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate is involved in various synthesis processes. Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process includes steps like "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" and demonstrates the reactivity of the compound in producing pyrrole-containing products (Galenko et al., 2019).
Structural Analysis
Cirrincione et al. (1987) explored the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles. Their study includes X-ray crystallographic analysis, providing insights into the structural properties of these pyrrole derivatives (Cirrincione et al., 1987).
Pharmacological Research
Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, with one compound exhibiting antibacterial activity in vitro. This study highlights the potential pharmacological applications of this compound derivatives (Toja et al., 1986).
Crystal Engineering
Yin and Li (2006) identified a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, using pyrrole-2-carboxylates for crystal engineering. This research contributes to the understanding of pyrrole derivatives in the formation of hexagonal and grid supramolecular structures (Yin & Li, 2006).
Safety and Hazards
将来の方向性
作用機序
Indole derivatives, which are structurally similar to pyrrole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
生化学分析
Biochemical Properties
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in oxidative stress responses and metabolic pathways. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and, consequently, the metabolism of other compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes involved in stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For example, the compound may inhibit the activity of certain kinases, leading to changes in downstream signaling pathways and gene expression . Additionally, it can interact with transcription factors, influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or stress responses. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and systemic functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in key biochemical reactions. For example, the compound may participate in the metabolism of amino acids and nucleotides, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and oxidative stress responses .
特性
IUPAC Name |
methyl 5-amino-1-ethylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6(8(11)12-2)4-5-7(10)9/h4-5H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQFBIVDSUJEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)
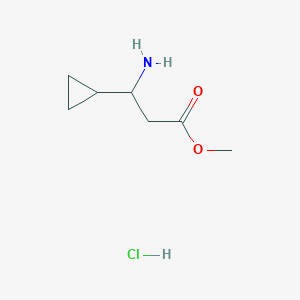


![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)
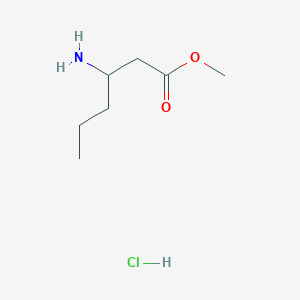
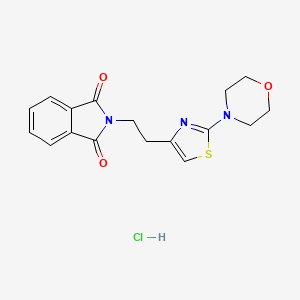
![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

